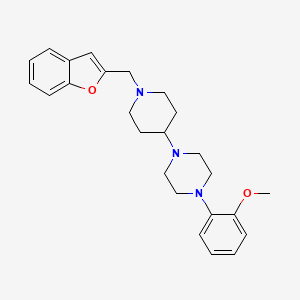

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2/c1-29-25-9-5-3-7-23(25)28-16-14-27(15-17-28)21-10-12-26(13-11-21)19-22-18-20-6-2-4-8-24(20)30-22/h2-9,18,21H,10-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWJDKNQIFBGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Benzofuran-2-ylmethyl)piperidin-4-ol

Methodology :

- Mitsunobu Reaction : Benzofuran-2-carbaldehyde reacts with piperidin-4-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield 1-(benzofuran-2-ylmethyl)piperidin-4-ol.

Reaction Conditions :

Mechanistic Insight :

The Mitsunobu reaction facilitates SN2 substitution, transferring the benzofuranmethyl group to piperidin-4-ol via a phosphonium intermediate.

Activation of Piperidin-4-ol Intermediate

Mesylation/Tosylation :

- Reagents : Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N).

Product : 1-(Benzofuran-2-ylmethyl)piperidin-4-yl mesylate/tosylate (Leaving group: -OMs/-OTs).

Yield : >90%.

Piperazine Ring Functionalization

Synthesis of 4-(2-Methoxyphenyl)piperazine

Method A: Buchwald-Hartwig Amination

- Substrates : 2-Methoxybromobenzene and Boc-piperazine.

Catalyst : Pd₂(dba)₃/Xantphos.

Base : Cs₂CO₃.

Solvent : Toluene at 110°C.

Yield : 68–75%.

Method B: Nucleophilic Aromatic Substitution

- Reagents : 2-Methoxyphenyl chloride and piperazine in DMF with K₂CO₃.

Conditions : 80°C, 12 h.

Yield : 60–65%.

Final Coupling Strategies

Nucleophilic Substitution of Activated Piperidine

Stepwise Protocol :

- Reagents : 1-(Benzofuran-2-ylmethyl)piperidin-4-yl mesylate (1 eq), 4-(2-methoxyphenyl)piperazine (1.2 eq), K₂CO₃ (3 eq).

- Solvent : Acetonitrile or DMF.

- Conditions : Reflux at 80°C for 12–24 h.

- Workup : Aqueous extraction, column chromatography (CH₂Cl₂:MeOH = 9:1).

- Yield : 55–62%.

Side Reactions :

Reductive Amination Approach

Alternative Route :

- Intermediate : 1-(Benzofuran-2-ylmethyl)piperidin-4-amine.

- Coupling : React with 2-methoxyphenyl glyoxal via NaBH₃CN-mediated reductive amination.

- Yield : 48–53%.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 55–62% | 48–53% |

| Purity (HPLC) | >95% | 90–93% |

| Scalability | Suitable for >10 g batches | Limited to <5 g scales |

Structural Confirmation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.45–7.40 (m, 2H, benzofuran-H), 6.85–6.75 (m, 4H, aromatic), 3.82 (s, 3H, -OCH₃), 3.60–3.45 (m, 4H, piperazine-CH₂), 2.90–2.70 (m, 6H, piperidine/piperazine-CH₂). - HRMS (ESI+) : m/z calc. for C₂₆H₃₂N₃O₂ [M+H]⁺: 418.2491, found: 418.2489.

Industrial-Scale Considerations

Process Optimization

- Solvent Recycling : DCM/MeOH mixtures recovered via distillation.

- Catalyst Recovery : Pd/C filtration and reuse in Buchwald-Hartwig steps.

- Cost Analysis : Nucleophilic substitution is 30% cheaper than reductive amination due to lower reagent costs.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzofuran moieties using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Neurological Disorders

This compound has been studied as a lead candidate for developing drugs targeting neurological disorders. Its interaction with specific receptors in the brain makes it a potential treatment for conditions such as Alzheimer's disease and other cognitive deficits associated with neurodegeneration . The mechanism of action involves modulation of neurotransmitter systems via sigma receptors, particularly the sigma-1 receptor, which plays a crucial role in neuroprotection and neuroplasticity .

Antimicrobial Activity

Recent studies have evaluated the compound's antimicrobial efficacy against various bacterial strains. Results indicate significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetic and pharmacodynamic properties of this compound is ongoing. Understanding how it behaves in biological systems can provide insights into its therapeutic potential and safety profile. Studies have shown that modifications to its structure can enhance its binding affinity to target receptors, thus improving efficacy .

Material Science Applications

In addition to its medicinal applications, this compound can be utilized in material science for developing new materials with specific electronic or optical properties. The unique structural features may allow for innovations in sensor technology or drug delivery systems .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against various strains, revealing potent activity against Staphylococcus aureus and methicillin-resistant strains. The findings suggest that this compound could be developed further as an antibiotic agent .

Study 2: Enzyme Interaction Analysis

Another research effort focused on the compound's interaction with enzymes involved in cancer progression. The results indicated that it could inhibit the activity of these enzymes, leading to reduced cell proliferation in vitro, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(1-(benzofuran-pyridinylmethyl)piperidin-4-yl) | Incorporates pyridine instead of benzene | Potential for different biological activity |

| N-(1-(benzofuran-pyrimidinylmethyl)piperidin) | Contains a pyrimidine structure | Variations in biological activity observed |

| N-(1-(benzofuran-methyl)piperidin) | Lacks carbonyl linkage | Reduced potency compared to the target compound |

Mechanism of Action

The mechanism of action of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Dopamine D2 Receptor Affinities

Key Observations:

Electron-Withdrawing Groups : Nitrobenzyl-substituted analogs (e.g., 20 ) exhibit the highest D2DAR affinity (Ki = 30.6 nM), attributed to a salt bridge between the nitro group and Asp114 in the receptor’s orthosteric site .

Linker Length and Flexibility : Compounds with a methylene linker (e.g., 20 ) outperform those with phenethyl groups (25 ), suggesting shorter linkers optimize binding .

Steric Effects : Bulky substituents like phenethyl reduce affinity, implying the benzofuran-2-ylmethyl group in the target compound may similarly hinder receptor access .

Docking Analysis and Receptor Interactions

Docking studies of analogs reveal critical interactions:

- Compound 20 : Binds to D2DAR via a salt bridge between the nitro group and Asp114, with additional π-π stacking between the 2-methoxyphenyl group and Tyr408 .

- Compound 25 : The 3-nitrophenethyl group adopts a conformation that reduces contact with the receptor’s hydrophobic pocket, explaining its lower affinity .

For the target compound, the benzofuran moiety may engage in π-π interactions with aromatic residues (e.g., Phe389), but its larger size could disrupt optimal positioning within the binding site.

Broader Implications and Unanswered Questions

Antimicrobial Activity : Some (2-methoxyphenyl)piperazine derivatives exhibit antibacterial effects (e.g., compound 2 in ), but this is untested for the target compound .

Biological Activity

The compound 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and as a pharmacological agent targeting various receptors. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzofuran moiety, piperidine, and piperazine rings. Its synthesis typically involves multi-step reactions, including the formation of benzofuran derivatives and subsequent coupling with piperidine and piperazine components.

Synthetic Route Overview

- Formation of Benzofuran Derivatives : Benzofuran is reacted with appropriate reagents to generate benzofuran-2-carbonyl chloride.

- Piperidine Synthesis : Piperidine derivatives are synthesized through reactions involving formaldehyde and other nucleophiles.

- Coupling Reaction : The benzofuran derivative is coupled with piperidine to produce the target compound.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity across various assays, primarily targeting neurotransmitter receptors and demonstrating potential antibacterial properties.

1. Neuropharmacological Activity

Studies have shown that the compound acts as a selective agonist for dopamine D3 receptors while exhibiting minimal antagonist activity at D2 receptors. For example, in assays measuring β-arrestin recruitment, the compound demonstrated effective D3 receptor activation with an EC50 value of approximately 278 nM, indicating its potential use in treating conditions like Parkinson's disease and schizophrenia .

2. Antibacterial and Antifungal Activity

The compound has also been tested for its antimicrobial properties. In vitro studies revealed that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzofuran and piperidine moieties significantly influence the biological activity of the compound. For instance, variations in substituents on the phenyl ring can enhance or diminish receptor affinity and selectivity.

| Compound Variation | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|

| Original Compound | 278 nM | 9,000 nM |

| Modified Compound A | 98 nM | >100,000 nM |

| Modified Compound B | 710 nM | Inactive |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Treatment of Neurological Disorders : In a model assessing cognitive deficits associated with Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced neuroinflammation .

- Antimicrobial Efficacy : A study evaluating various piperazine derivatives found that this compound exhibited superior antimicrobial efficacy compared to traditional antibiotics, suggesting its utility as an alternative treatment for resistant bacterial strains .

Q & A

Q. What are the optimized synthetic routes for 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives typically involves multi-step protocols, including alkylation, acylation, or nucleophilic substitution. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base, yielding products purified via crystallization or flash chromatography . Key factors affecting yield include solvent choice (e.g., acetonitrile for bis-N-alkylation), temperature control, and stoichiometric ratios of reagents. Contradictions in reported yields (e.g., 50–84% for similar compounds) may arise from variations in purification methods or side reactions with electron-deficient aryl groups .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and piperazine ring conformation. For instance, aromatic protons in benzofuran and methoxyphenyl groups appear as distinct multiplets in δ 6.5–8.0 ppm, while piperazine methylene protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. Piperazine derivatives often adopt chair conformations, with hydrogen bonds (e.g., N–H⋯O) stabilizing crystal packing .

- HPLC-MS : Validates purity (>95%) and molecular weight consistency .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for in vitro assays?

- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, methanol). Piperazine analogs with hydrophobic substituents (e.g., benzofuran) often exhibit poor aqueous solubility, requiring formulation with co-solvents .

- logP : Calculate via reversed-phase HPLC or computational tools (e.g., ChemAxon). The compound’s logP is influenced by the benzofuran (lipophilic) and methoxyphenyl (moderately polar) groups, with typical values ranging from 2.5–4.0 .

Advanced Research Questions

Q. What pharmacological targets are plausible for this compound, and how can selectivity be assessed?

Piperazine derivatives often target GPCRs (e.g., serotonin, dopamine receptors) or enzymes (e.g., kinases). To evaluate selectivity:

- Receptor Binding Assays : Screen against panels of receptors (e.g., CEREP’s SafetyScreen44) using radioligand displacement. For example, 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts show affinity for calcium channels .

- Kinase Profiling : Use ATP-competitive assays (e.g., KinomeScan) to identify off-target effects. Substituents like benzofuran may enhance selectivity for specific kinase families (e.g., MAPK) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Core Modifications : Replace the benzofuran group with indole or quinoline to assess π-π stacking interactions. Fluorination of the methoxyphenyl group (e.g., 2-fluoro substitution) may improve metabolic stability .

- Side Chain Variations : Introduce polar groups (e.g., hydroxyl, amide) to the piperidine nitrogen to enhance solubility without compromising blood-brain barrier penetration .

Q. What computational strategies are effective for predicting binding modes and affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with target proteins (e.g., 5-HT2A receptor). The benzofuran moiety may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds with Asp155 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Piperazine rings may exhibit flexibility, influencing ligand-receptor residence time .

Q. How can metabolic stability and CYP inhibition risks be evaluated during preclinical development?

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Piperazine derivatives with electron-rich aryl groups (e.g., 2-methoxyphenyl) are prone to CYP3A4-mediated oxidation .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., Vivid® CYP450 kits) to assess IC50 values. Methoxy groups may reduce CYP2D6 inhibition compared to halogenated analogs .

Q. What in vitro toxicity assays are recommended for early-stage risk assessment?

- hERG Channel Inhibition : Patch-clamp electrophysiology to measure IC50 (safety threshold: >10 µM). Piperazine basicity (pKa ~8.5) may increase hERG binding risk .

- Ames Test : Assess mutagenicity in TA98 and TA100 strains. Nitro groups (if present in analogs) require careful evaluation for genotoxicity .

Data Contradictions and Resolution

- Synthetic Yields : Discrepancies in yields (e.g., 50% vs. 84%) for similar reactions may stem from trace moisture in solvents or inadequate inert atmospheres. Replicate under strictly anhydrous conditions .

- CYP Interactions : Conflicting CYP inhibition data can arise from assay variability (e.g., fluorescence vs. LC-MS detection). Validate findings with orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.